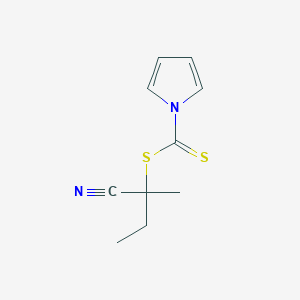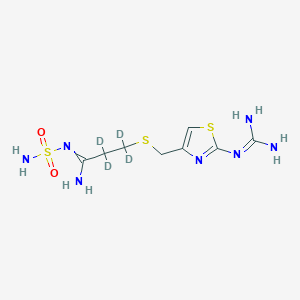![molecular formula C37H48N6O5S2 B13859049 (2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride](/img/structure/B13859049.png)
(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, thiazolyl, and ureido groups. Its unique configuration and chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride involves multiple steps, each requiring specific reagents and conditions The process typically begins with the preparation of the thiazolyl and ureido intermediates, followed by their coupling with the hexan-3-yl backbone
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, with careful monitoring of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino and thiazolyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Functional groups within the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties.
Ethyl 3-(furan-2-yl)propionate: A compound with similar structural features.
Uniqueness
(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride stands out due to its unique combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C37H48N6O5S2 |
|---|---|
Molecular Weight |
720.9 g/mol |
IUPAC Name |
[(2S,5R)-5-amino-1,6-diphenyl-2-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-3-yl] 3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate |
InChI |
InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(45)43(5)20-29-22-49-34(40-29)25(3)4)35(44)48-32(18-28(38)16-26-12-8-6-9-13-26)31(17-27-14-10-7-11-15-27)41-37(46)47-21-30-19-39-23-50-30/h6-15,19,22-25,28,31-33H,16-18,20-21,38H2,1-5H3,(H,41,46)(H,42,45)/t28-,31+,32?,33?/m1/s1 |
InChI Key |
WDHQCUZKKFEVBI-ICAXIYPZSA-N |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)OC(C[C@@H](CC2=CC=CC=C2)N)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4 |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)OC(CC(CC2=CC=CC=C2)N)C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13858978.png)
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B13858992.png)



![4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B13859022.png)



![(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one](/img/structure/B13859053.png)

![[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13859057.png)

